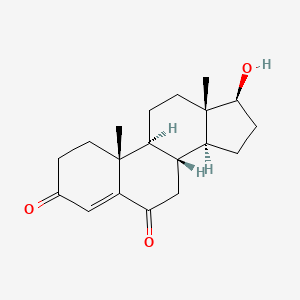

4-Androsten-17beta-ol-3,6-dione

Descripción

Contextualization within the Androstane (B1237026) Steroid Family and its Biochemical Significance

4-Androsten-17beta-ol-3,6-dione belongs to the androstane class of steroids, characterized by a C19 carbon skeleton. Its core structure is closely related to several biochemically significant androgens and their precursors. To understand its potential significance, it is useful to compare its structure to more well-understood androgens.

Table 1: Structural Comparison of Related Androstane Steroids

| Compound Name | C3 Position | C6 Position | C17 Position |

| Testosterone (B1683101) | Ketone (=O) | - | Hydroxyl (-OH) |

| 4-Androstene-3,17-dione | Ketone (=O) | - | Ketone (=O) |

| 4-Androstene-3,6,17-trione (6-OXO) | Ketone (=O) | Ketone (=O) | Ketone (=O) |

| This compound | Ketone (=O) | Ketone (=O) | Hydroxyl (-OH) |

The structure of this compound is a hybrid of testosterone and 4-Androstene-3,6,17-trione. The 17beta-hydroxyl group is a key feature of testosterone and is crucial for its androgenic activity. Conversely, the 6-oxo group is the defining feature of 4-Androstene-3,6,17-trione, a known aromatase inhibitor. wikipedia.org Aromatase is the enzyme responsible for the conversion of androgens into estrogens. wikipedia.orgwikipedia.org

The biochemical significance of this compound, though not extensively studied directly, can be inferred from its structure. It may possess dual activity: androgenic effects mediated by the 17beta-hydroxyl group and aromatase-inhibiting properties conferred by the 6-oxo group. It is also plausible that this compound acts as a metabolite of 4-Androstene-3,6,17-trione. nih.gov The metabolism of the latter has been shown to produce related substances, such as androst-4-ene-6alpha,17beta-diol-3-one and androst-4-ene-6alpha-ol-3,17-dione. nih.gov

Historical and Contemporary Academic Research Trajectories for Related Oxo-Steroids

The study of steroids has a rich history, from early observations of the effects of castration in animals to the isolation and synthesis of testosterone in the 20th century. wikipedia.org This led to the development of a vast number of synthetic steroids with modified structures to enhance specific activities or reduce side effects.

The introduction of an oxo group at various positions on the steroid nucleus has been a common strategy to alter the biological activity of androgens. Research into oxo-steroids has followed several key trajectories:

Early Androgen Research: Initial research focused on understanding the structure and function of endogenous androgens like testosterone and their precursors like androstenedione (B190577). wikipedia.orgnih.gov

Development of Synthetic Anabolics: The mid-20th century saw a surge in the synthesis of modified androgens to enhance anabolic (muscle-building) properties while minimizing androgenic (masculinizing) effects. wikipedia.org

Aromatase Inhibition: A significant area of contemporary research has been the development of aromatase inhibitors for use in estrogen-dependent cancers and other conditions. This has led to the investigation of steroidal inhibitors like formestane (B1683765) (4-hydroxy-4-androstene-3,17-dione) and 1,4,6-androstatriene-3,17-dione (ATD). nih.govwikipedia.orgmedchemexpress.com 4-Androstene-3,6,17-trione (6-OXO) falls into this category and has been studied for its effects on the testosterone-to-estrogen ratio. wikipedia.orgnih.gov

The study of these related oxo-steroids provides the biochemical and pharmacological context in which this compound can be understood.

Current Research Landscape and Emerging Academic Questions Surrounding this compound

The current research landscape for this compound is notably sparse. While commercially available from chemical suppliers for research purposes, it has not been the subject of extensive academic investigation. chemicalbook.com This lack of direct research presents several emerging questions for the scientific community:

Biochemical Activity: What are the precise binding affinities of this compound for the androgen receptor and the aromatase enzyme? Is it a potent androgen, an effective aromatase inhibitor, or does it possess a unique profile of activities?

Metabolism and Pharmacokinetics: What are the primary metabolic pathways of this compound in vivo? Is it a pro-drug to other active compounds, or does it have intrinsic activity? Understanding its metabolic fate is crucial for evaluating its potential biological effects.

Comparative Pharmacology: How do the biological effects of this compound compare to those of testosterone, 4-androstenedione, and 4-androstene-3,6,17-trione? Such comparative studies would elucidate the structure-activity relationships of 6-oxo and 17-hydroxy substitutions on the androstane skeleton.

The exploration of these questions would not only fill a significant knowledge gap in steroid biochemistry but could also pave the way for the development of new therapeutic agents with tailored hormonal activities. The unique combination of structural features in this compound makes it a compelling target for future research endeavors.

Structure

3D Structure

Propiedades

IUPAC Name |

(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13-dimethyl-2,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-3,6-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H26O3/c1-18-7-5-11(20)9-15(18)16(21)10-12-13-3-4-17(22)19(13,2)8-6-14(12)18/h9,12-14,17,22H,3-8,10H2,1-2H3/t12-,13-,14-,17-,18+,19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRCFICFHZXGNIJ-WERNOVKHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2O)CC(=O)C4=CC(=O)CCC34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CC(=O)C4=CC(=O)CC[C@]34C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H26O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80557163 | |

| Record name | (17beta)-17-Hydroxyandrost-4-ene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

302.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

570-94-5 | |

| Record name | (17beta)-17-Hydroxyandrost-4-ene-3,6-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80557163 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Synthesis and Derivatization Strategies for 4 Androsten 17beta Ol 3,6 Dione

Total Synthetic Approaches to the 4-Androsten-17beta-ol-3,6-dione Steroid Scaffold

The de novo or total synthesis of complex steroidal structures like the androstane (B1237026) scaffold is a formidable challenge in organic chemistry. While landmark total syntheses of steroids have been achieved, these routes are typically long, complex, and low-yielding, making them impractical for the routine production of highly functionalized analogs such as this compound. The literature does not feature prominent examples of total syntheses specifically targeting this compound. Instead, the focus of synthetic efforts has overwhelmingly been on semisynthesis, which leverages the abundance of naturally occurring steroid precursors. These methods are more efficient and commercially viable for generating the required quantities of such analogs.

Semisynthetic Routes from Readily Available Steroid Precursors

The most effective and common strategies for synthesizing this compound involve the chemical modification of readily available steroid starting materials. Key precursors include testosterone (B1683101), androstenedione (B190577) (AD), and dehydroepiandrosterone (B1670201) (DHEA).

Starting from testosterone (17β-hydroxyandrost-4-en-3-one) is a direct approach, as it already possesses the required 17β-hydroxyl group and the α,β-unsaturated ketone in the A-ring. The primary transformation required is the introduction of a ketone at the C-6 position. This is typically achieved through allylic oxidation of the Δ⁴ double bond.

Alternatively, androstenedione (androst-4-ene-3,17-dione) serves as a versatile precursor. wikipedia.org This route requires two main transformations: the introduction of the C-6 oxo group and the stereoselective reduction of the C-17 ketone to a 17β-alcohol. The enzymatic reduction of androstenedione is a highly efficient method for producing testosterone. mdpi.comresearchgate.net

Dehydroepiandrosterone (DHEA) can also be used. This pathway involves converting the 5-en-3β-ol system to the 4-en-3-one moiety to yield androstenedione, which is then further functionalized as described. wada-ama.orgnih.gov A two-phase oxidation with Jones reagent has also been reported to convert steroidal 5-en-3β-ols into 4-en-3,6-diones, providing a direct route to the core structure. researchgate.net

Table 1: Key Precursors for Semisynthesis of this compound

| Precursor | Chemical Name | Key Transformation(s) Needed |

| Testosterone | 17β-Hydroxyandrost-4-en-3-one | Oxidation at C-6 |

| Androstenedione (AD) | Androst-4-ene-3,17-dione | Oxidation at C-6; Stereoselective reduction at C-17 |

| Dehydroepiandrosterone (DHEA) | 3β-Hydroxyandrost-5-en-17-one | Oxidation at C-3 and isomerization of Δ⁵ to Δ⁴; Oxidation at C-6; Stereoselective reduction at C-17 |

Regioselective and Stereoselective Functionalization at C-3, C-6, and C-17 Positions for this compound

Achieving the specific structure of this compound hinges on precise control over reactions at three key carbon centers.

Functionalization at C-3: The formation of the 4-en-3-one system is a fundamental transformation in steroid synthesis, typically accomplished when starting from Δ⁵ precursors like DHEA. This is often achieved through an Oppenauer oxidation, which involves the selective oxidation of the 3-hydroxyl group and concomitant migration of the double bond from the C-5 to the C-4 position, resulting in a thermodynamically stable conjugated enone system.

Functionalization at C-6: Introducing the ketone at the C-6 position is the most critical step. One common method is the allylic oxidation of the 4-en-3-one system using chromium-based reagents. A more selective, two-step approach involves the microbial hydroxylation of the steroid nucleus. For instance, the fungus Botryosphaerica obtusa can hydroxylate testosterone and androstenedione at the 6β-position. nih.gov The resulting 6β-hydroxy intermediate can then be easily oxidized to the desired 6-ketone using standard reagents like manganese dioxide or chromic acid. Synthesis of 6β-hydroxyandrostenedione has also been achieved from a 3,5-diene precursor using a dirhodium catalyst. nih.gov

Functionalization at C-17: The synthesis requires a 17β-ol configuration. When starting from androstenedione, which has a 17-ketone, a stereoselective reduction is necessary. While chemical reducing agents can be used, enzymatic methods offer superior stereospecificity. Enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD) or certain ketoreductases can convert the 17-keto group of androstenedione almost exclusively to the 17β-alcohol of testosterone, avoiding the formation of the 17α-epimer. mdpi.comresearchgate.net

Chemoenzymatic and Biocatalytic Methods for the Synthesis of this compound

Integrating enzymatic steps into chemical synthesis pathways offers significant advantages in terms of selectivity and milder reaction conditions. Several chemoenzymatic strategies are viable for producing this compound.

One highly effective route combines microbial hydroxylation with chemical oxidation. The biotransformation of testosterone using the fungus Botryosphaerica obtusa yields 6β-hydroxytestosterone. nih.gov This intermediate, which contains the desired functionalities at C-3 and C-17, can then be subjected to a simple chemical oxidation step to convert the 6β-hydroxyl group into the target 6-oxo group.

Another strategy involves starting with androstenedione (AD), which can itself be produced on an industrial scale via microbial fermentation of phytosterols. nih.govgoogle.com This bio-derived AD can then be stereoselectively reduced to testosterone using a specific ketoreductase enzyme that utilizes a cofactor regeneration system. mdpi.comresearchgate.net The resulting testosterone is then chemically oxidized at the C-6 position as previously described. These hybrid approaches leverage the high selectivity of enzymes for specific transformations on the complex steroid scaffold, which can be difficult to achieve with purely chemical methods.

Table 2: Comparison of Synthetic Strategies

| Strategy | Key Steps | Advantages | Disadvantages |

| Purely Chemical | Allylic oxidation of testosterone; or oxidation and reduction of androstenedione. | Well-established reactions. | Can lack regioselectivity; may require protecting groups; harsh reagents. |

| Chemoenzymatic (Route 1) | Microbial 6β-hydroxylation of testosterone followed by chemical oxidation. | High regioselectivity for hydroxylation; mild conditions for the enzymatic step. | Requires fermentation and cell culture expertise. |

| Chemoenzymatic (Route 2) | Enzymatic 17β-reduction of androstenedione followed by chemical C-6 oxidation. | Excellent stereoselectivity at C-17; mild reduction conditions. | Requires purified enzymes or whole-cell systems. |

Synthesis of Deuterated and Isotopically Labeled Analogs for Metabolic Tracing and Mechanistic Studies

Isotopically labeled analogs of this compound are invaluable tools for metabolism studies, pharmacokinetics, and as internal standards for mass spectrometry-based quantification. The synthesis of these labeled compounds generally involves introducing isotopes into a precursor molecule, which is then carried through a synthetic route.

For example, deuterated or ¹³C-labeled versions of androstenedione are commercially available. isotope.comisotope.com A compound such as 4-Androstene-3,17-dione (2,2,4,6,6-D₅) could be synthesized and then subjected to the chemoenzymatic route involving stereoselective reduction at C-17 to produce the corresponding labeled testosterone analog. isotope.com Subsequent oxidation at C-6 would yield the final labeled product, this compound-D₄ (with one deuterium (B1214612) lost during oxidation if labeling is at the 6-position). Similarly, starting with 4-Androstene-3,17-dione (2,3,4-¹³C₃) would yield a ¹³C-labeled final product. isotope.com These labeled steroids allow researchers to unambiguously track the metabolic fate of the compound in complex biological systems. nih.gov

Biochemical Transformations and Metabolic Fates of 4 Androsten 17beta Ol 3,6 Dione in Biological Systems in Vitro and Non Human Models

Enzymatic Oxidation and Reduction Pathways Affecting C-3, C-6, and C-17 of 4-Androsten-17beta-ol-3,6-dione

The structure of this compound features key functional groups at the C-3, C-6, and C-17 positions—a 3-keto group, a 6-keto group, and a 17-beta-hydroxyl group—that are primary targets for enzymatic modification.

Hydroxysteroid dehydrogenases (HSDs) are a superfamily of oxidoreductases that play a crucial role in the biosynthesis and metabolism of steroid hormones by catalyzing the interconversion between keto and hydroxyl groups. wikipedia.org The 17β-hydroxyl group of this compound is a substrate for 17β-hydroxysteroid dehydrogenases (17β-HSDs). These enzymes catalyze the reversible oxidation of the 17β-hydroxyl group to a 17-keto group, yielding its corresponding metabolite, androst-4-ene-3,6,17-trione (B20797). nih.govwikipedia.org

Conversely, the reduction of the 17-keto group of androst-4-ene-3,6,17-trione back to a 17β-hydroxyl group is also mediated by 17β-HSDs, often utilizing NADPH as a cofactor. nih.govnih.gov This interconversion is a critical metabolic step. For example, 17β-HSD type 3 is highly efficient in converting androstenedione (B190577) to testosterone (B1683101) by reducing the C-17 ketone. nih.gov While many 17β-HSDs favor reduction, the net direction of the reaction depends on the specific enzyme isoform, tissue type, and the cellular availability of cofactors like NADP+/NADPH. nih.gov Ketoreductases, such as KR-2 found in microbial systems, also demonstrate the ability to stereoselectively reduce a 17-keto group to its corresponding 17β-hydroxyl form. mdpi.comresearchgate.net

The 3-keto and 6-keto groups of this compound are also subject to significant enzymatic modification, primarily through reduction and oxygenation.

C-6 Position: The metabolism of the closely related androst-4-ene-3,6,17-trione (also known as 6-OXO) provides insight into the fate of the C-6 keto group. Studies have shown that this compound is metabolized to androst-4-ene-6α,17β-diol-3-one and androst-4-ene-6α-ol-3,17-dione. nih.gov This indicates that the 6-keto group can be reduced to a 6α-hydroxyl group. Non-enzymatic reactions can also lead to 6-oxygenation of 3-oxo-4-ene steroids, producing 6β-hydroxy and 6-oxo derivatives, a process that can potentially be mistaken for enzymatic conversion in in vitro studies. nih.gov

C-3 Position: The metabolism of 3-oxo-4-ene steroids is predominantly reductive in nature. nih.gov In rat submaxillary gland homogenates, for instance, androst-4-ene-3,17-dione is converted to metabolites such as androsterone (B159326) and 5α-androstane-3α,17β-diol. nih.gov This involves the reduction of the C-3 keto group and the saturation of the double bond between C-4 and C-5. It is therefore plausible that the 3-keto group of this compound undergoes similar reductive metabolism.

Microbial Biotransformation of this compound and Structurally Related Precursors

Microorganisms such as fungi and bacteria are widely used as biocatalysts for steroid transformations due to their highly specific enzymatic machinery. They can introduce functional groups at positions that are difficult to modify through chemical synthesis.

Microbial systems are particularly proficient at carrying out regio- and stereospecific hydroxylations on the steroid nucleus. While direct studies on this compound are limited, extensive research on its precursors, like androst-4-ene-3,17-dione (AD) and androsta-1,4-diene-3,17-dione (B159171) (ADD), reveals common hydroxylation patterns.

Fungi of the genera Aspergillus and Beauveria are known to introduce hydroxyl groups at various positions. For example, Aspergillus brasiliensis hydroxylates ADD to produce 11α-hydroxyandrost-1,4-diene-3,17-dione and 12β-hydroxyandrost-1,4-diene-3,17-dione. nih.govresearchgate.net The fungus Beauveria bassiana transforms AD into 11α-hydroxyandrost-4-ene-3,17-dione and 6β,11α-dihydroxyandrost-4-ene-3,17-dione. nih.gov Similarly, Curvularia lunata can produce 11α-hydroxy and 15α-hydroxy metabolites from AD. nih.govresearchgate.net

Bacteria also possess potent hydroxylating enzymes. Rhodococcus species are noted for their ability to perform 9α-hydroxylation on AD, a key step in the synthesis of anti-inflammatory corticosteroids. mdpi.com Furthermore, cytochrome P450 enzymes from bacteria like Streptomyces griseus can catalyze specific hydroxylations, such as at the 16α position of the steroid D-ring. nih.gov

| Microorganism | Substrate | Position of Hydroxylation | Product(s) | Reference |

|---|---|---|---|---|

| Beauveria bassiana | Androst-4-ene-3,17-dione (AD) | 11α, 6β | 11α-hydroxy-AD, 6β,11α-dihydroxy-AD | nih.gov |

| Curvularia lunata | Androst-4-ene-3,17-dione (AD) | 11α, 15α | 11α-hydroxy-AD, 15α-hydroxy-ADD | nih.gov |

| Aspergillus brasiliensis | Androsta-1,4-diene-3,17-dione (ADD) | 11α, 12β | 11α-hydroxy-ADD, 12β-hydroxy-ADD | nih.gov |

| Rhodococcus sp. | Androst-4-ene-3,17-dione (AD) | 9α | 9α-hydroxy-AD | mdpi.com |

| Streptomyces griseus | Androst-4-ene-3,17-dione (AD) | 16α | 16α-hydroxy-AD | nih.gov |

In addition to hydroxylation, microbial systems efficiently catalyze oxidation and reduction reactions on the steroid nucleus. The reduction of the 17-keto group is a common transformation. Beauveria bassiana, for example, reduces the 17-carbonyl group of androst-4-ene-3,17-dione to form testosterone (17β-hydroxyandrost-4-en-3-one). nih.gov Aspergillus brasiliensis performs a similar reduction on androsta-1,4-diene-3,17-dione to yield 17β-hydroxyandrost-1,4-dien-3-one. nih.gov

Microbes can also introduce unsaturation. Curvularia lunata is capable of oxidizing androst-4-ene-3,17-dione to androsta-1,4-diene-3,17-dione, introducing a double bond at the C-1 position. nih.gov Conversely, reduction of the A-ring can occur, as seen with the conversion of AD to 3α,11α,17β-trihydroxy-5α-androstane by Beauveria bassiana. nih.gov Actinomycetes like Rhodococcus ruber also possess 17β-HSD activity, catalyzing the oxidation of testosterone back to androst-4-ene-3,17-dione. mdpi.com These examples highlight the diverse redox capabilities of microorganisms that can act upon the functional groups of this compound.

Metabolic Profiling and Identification of Novel Metabolites Derived from this compound in Experimental Biological Models

Metabolic profiling in experimental models allows for the identification of key metabolites, providing a clearer picture of the biotransformation pathways. Studies on the metabolism of androst-4-ene-3,6,17-trione, the 17-oxidized form of this compound, have been particularly informative.

Following the administration of androst-4-ene-3,6,17-trione, several metabolites have been detected in urine samples using gas chromatography-mass spectrometry (GC-MS). nih.gov The primary identified metabolites include the parent compound itself, along with reduced products. nih.govdshs-koeln.de These findings suggest that the primary metabolic pathways for this class of compounds involve the reduction of the keto groups at positions C-6 and C-17.

| Compound Name | Metabolic Transformation | Reference |

|---|---|---|

| Androst-4-ene-3,6,17-trione | Parent Compound (Unchanged) | nih.gov |

| Androst-4-ene-6α-ol-3,17-dione | Reduction of C-6 keto group | nih.govdshs-koeln.de |

| Androst-4-ene-6α,17β-diol-3-one | Reduction of C-6 and C-17 keto groups | nih.gov |

| 6α-OH-etiocholanolone | Reduction of C-6 keto, C-3 keto, and C-4/C-5 double bond | dshs-koeln.de |

The detection of androst-4-ene-6α,17β-diol-3-one demonstrates that reduction can occur at both the C-6 and C-17 positions. nih.gov The major metabolite is often the 6α-hydroxy derivative, indicating that this is a primary route of metabolism. dshs-koeln.de In vitro studies using rat submaxillary gland homogenates have shown that androgens like testosterone and androst-4-ene-3,17-dione undergo extensive reductive metabolism, yielding products such as 5α-androstane-3α,17β-diol and androsterone, which involves reduction at C-3 and saturation of the A-ring. nih.gov This suggests a broader metabolic profile for this compound in non-human models, likely involving a combination of reductions at all three functional group sites (C-3, C-6, and C-17).

Comparative Metabolic Studies of this compound Across Different Biological Matrices and Species (e.g., tissue homogenates, cellular systems, non-mammalian models)

The metabolic fate of this compound, also known as 6-oxotestosterone, is diverse and dependent on the biological system in which it is processed. In vitro and non-human model studies have revealed that its biotransformation is influenced by the species, tissue type, and the specific enzymatic machinery present. These studies, utilizing various biological matrices from tissue homogenates to microbial cultures, provide a comparative insight into the metabolic pathways of this compound.

The primary metabolic transformations observed for this compound and structurally similar steroids include oxidation, reduction, and conjugation. The extent and nature of these transformations vary significantly across different biological models.

Metabolism in Mammalian Tissue Homogenates

In vitro studies using mammalian tissue homogenates have been crucial in elucidating the initial steps of this compound metabolism. Research on rat submaxillary gland homogenates has shown that reductive metabolism is a predominant pathway for androgens. nih.gov While not directly studying this compound, the metabolism of the related compounds 4-androstene-3,17-dione and testosterone in this system resulted in a variety of reduced products. nih.gov This suggests that the keto groups of this compound are likely targets for reductases in mammalian tissues.

Human liver microsomes are a key site for steroid metabolism, primarily driven by cytochrome P450 enzymes. nih.gov Specifically, 6β-hydroxylation is a major route of oxidative metabolism for testosterone, androstenedione, and progesterone (B1679170) in human liver microsomes. nih.gov This reaction is catalyzed by the cytochrome P-450NF enzyme. nih.gov Given the structure of this compound, it is plausible that similar hydroxylation reactions could occur on the steroid nucleus.

Metabolism in Non-Human Mammalian Models

Studies in non-human mammalian models provide a more complete picture of metabolism and excretion. Research on the metabolism of the related compound androst-4-ene-3,6,17-trione has shown that metabolites are primarily excreted as conjugates. dshs-koeln.de A significant finding from these studies is the identification of 6α-hydroxy-androstenedione as a metabolite, indicating that hydroxylation at the 6-position is a key metabolic step. dshs-koeln.de

Metabolism in Non-Mammalian Models: Fish

Fish represent a valuable non-mammalian model for comparative steroid metabolism. Studies in various fish species have demonstrated distinct metabolic pathways for androgens. In the channel catfish (Ictalurus punctatus), intestinal and hepatic microsomes convert testosterone into several metabolites, including 6β-hydroxytestosterone. nih.gov This indicates that, similar to humans, 6-hydroxylation is a relevant metabolic pathway in fish. Furthermore, studies on the winter flounder (Pseudopleuronectes americanus) and the Atlantic salmon (Salmo salar) have shown that testosterone metabolites are extensively conjugated with glucuronic acid and concentrated in the bile. nih.gov

A notable aspect of androgen metabolism in fish is the production of 11-ketotestosterone (B164220), a potent androgen in teleosts. elsevierpure.com The biosynthesis of 11-ketotestosterone involves multiple enzymatic steps, highlighting a specialized pathway of androgen metabolism in this vertebrate group. sigmaaldrich.cn

Metabolism in Non-Mammalian Models: Microbial Systems

Microbial biotransformation offers a unique perspective on the metabolic potential for steroids. Various fungi have been shown to metabolize androstenedione, a structurally related steroid, through dehydrogenation. nih.gov For instance, Absidia coerulea and Curvularia lunata can introduce a double bond at the C6-C7 position, forming 6-dehydroandrostenedione. nih.gov Curvularia lunata is also capable of producing 6-dehydrotestosterone (B1222961) from androstenedione. nih.gov These findings demonstrate the capability of microbial systems to introduce unsaturation into the steroid ring system, a transformation not commonly observed in vertebrate metabolism. Microbial ketoreductases have also been identified that can catalyze the reduction of related steroid precursors. researchgate.net

The following tables provide a summary of the metabolic transformations of this compound and related steroids across different biological matrices and species.

Table 1: Comparative Metabolism in Mammalian Systems

| Biological Matrix | Species | Substrate | Key Metabolic Reaction(s) | Resulting Metabolite(s) |

| Submaxillary Gland Homogenate | Rat | 4-Androstene-3,17-dione, Testosterone | Reduction | Androsterone, 5α-Androstane-3α,17β-diol |

| Liver Microsomes | Human | Testosterone, Androstenedione | 6β-Hydroxylation | 6β-Hydroxytestosterone, 6β-Hydroxyandrostenedione |

| In vivo | Human | Androst-4-ene-3,6,17-trione | 6α-Hydroxylation, Conjugation | 6α-Hydroxy-androstenedione, Conjugated metabolites |

Table 2: Comparative Metabolism in Non-Mammalian Systems

| Biological Matrix/System | Species/Organism | Substrate | Key Metabolic Reaction(s) | Resulting Metabolite(s) |

| Intestinal & Hepatic Microsomes | Channel Catfish (Ictalurus punctatus) | Testosterone | 6β-Hydroxylation | 6β-Hydroxytestosterone |

| Bile | Winter Flounder (Pseudopleuronectes americanus), Atlantic Salmon (Salmo salar) | Testosterone | Glucuronidation | Testosterone glucuronide, 5β-Dihydrotestosterone glucuronide |

| Fungal Culture | Absidia coerulea, Curvularia lunata | Androstenedione | 6,7-Dehydrogenation | 6-Dehydroandrostenedione |

| Fungal Culture | Curvularia lunata | Androstenedione | Reduction, 6,7-Dehydrogenation | 6-Dehydrotestosterone |

Molecular Mechanisms of Interaction and Enzyme Modulation by 4 Androsten 17beta Ol 3,6 Dione

Interactions with Steroidogenic Enzymes and Ligand-Binding Domains (non-clinical focus)

The biological activity of steroids is fundamentally dictated by their interactions with various enzymes and receptors. The specific shape and chemical properties of a steroid molecule determine whether it can bind to an enzyme's active site or a receptor's ligand-binding domain, and whether that binding results in activation, inhibition, or competitive displacement of the natural substrate.

The cytochrome P450 enzymes are crucial for the biosynthesis of all steroid hormones from cholesterol. nih.govnih.gov Specifically, CYP17A1 is a key enzyme that catalyzes two critical reactions: the 17α-hydroxylation of pregnenolone (B344588) and progesterone (B1679170), and the subsequent 17,20-lyase reaction that cleaves the C17-20 carbon bond to produce dehydroepiandrosterone (B1670201) (DHEA) or androstenedione (B190577), the precursors to sex hormones. nih.gov

Research indicates that CYP17A1 can accommodate a variety of steroid structures. Its natural substrates include those with a 3β-hydroxy-Δ⁵ configuration like pregnenolone, as well as those with a 3-keto-Δ⁴ structure like progesterone. nih.gov The enzyme also shows considerable tolerance for modifications in the A/B ring system, processing 5α-reduced steroids and even allopregnanolone, which has an axial 3α-hydroxyl group. nih.gov

However, there is limited direct evidence in the reviewed literature to suggest that 4-Androsten-17beta-ol-3,6-dione or its trione (B1666649) analog serve as significant substrates for further conversion by enzymes like CYP11A1 or CYP17A1. Instead, the primary focus of research has been on their role as inhibitors of other key steroidogenic enzymes. nih.govwikipedia.orgnih.gov

The most well-documented molecular interaction of this class of compounds is the potent inhibition of aromatase (CYP19A1), the enzyme responsible for converting androgens into estrogens. wikipedia.org

Aromatase: The related compound, 4-Androstene-3,6,17-trione (AT), is characterized as a powerful irreversible inhibitor of aromatase. wikipedia.org It functions as a "suicide substrate," meaning the enzyme converts it into a reactive intermediate that then permanently binds to and inactivates the enzyme. nih.gov Studies using human placental microsomes have shown that AT causes a time-dependent loss of aromatase activity. nih.gov Interestingly, AT is also metabolized by another microsomal enzyme into a 3β-reduced metabolite, which itself acts as a competitive and irreversible inhibitor of aromatase. nih.gov This metabolic conversion is reportedly prevented by inhibitors of 5α-reductase. nih.gov The parent compound, AT, appears to be the primary agent responsible for the enzyme's inactivation. nih.gov Both AT and its metabolite have been shown to bind irreversibly to the aromatase enzyme, likely through a sulfur atom of an amino acid residue like cysteine in the active site. nih.gov

| Compound | Enzyme | Inhibition Type | Ki (Apparent) |

| 4-Androstene-3,6,17-trione (AT) | Aromatase | Time-dependent, Irreversible | 0.43 µM ebi.ac.uk |

| 3β-reduced metabolite of AT | Aromatase | Competitive, Irreversible | 6.5 µM nih.gov |

5α-Reductase and Hydroxysteroid Dehydrogenases (HSDs): The influence of these compounds extends to other enzymes. Studies on structural analogues provide insight into their potential effects. Research on the rat ventral prostate demonstrated that certain aromatase inhibitors can significantly alter testosterone (B1683101) metabolism. nih.gov For instance, analogues like 4-hydroxy-4-androstene-3,17-dione (4-OH-A) and 4-acetoxy-4-androstene-3,17-dione (B1211407) (4-Ac-A) were found to inhibit the 5α-reductase activity that converts testosterone into dihydrotestosterone (B1667394) (DHT). nih.gov In contrast, another analogue, 1,4,6-androstatriene-3,17-dione (ATD), did not inhibit DHT formation but did decrease the formation of downstream metabolites (5α-androstane-3α,17β-diol and 5α-androstane-3β,17β-diol), suggesting an inhibition of 3α/β-HSD activity. nih.gov This suggests that different substitutions on the steroid frame can target different enzymes in the androgen metabolic pathway.

| Analogue | Effect on T → DHT (5α-Reductase) | Effect on DHT → Diols (HSDs) | Effect on Δ⁴-A → 5α-A (5α-Reductase) |

| 1,4,6-androstatriene-3,17-dione (ATD) | No influence | Decrease | No inhibition |

| 4-hydroxy-4-androstene-3,17-dione (4-OH-A) | Decrease | Decrease | No inhibition |

| 4-acetoxy-4-androstene-3,17-dione (4-Ac-A) | Decrease | Decrease | Small inhibition |

Data derived from in vitro studies on rat ventral prostate. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Synthetic Analogs

Structure-activity relationship (SAR) studies are essential for understanding how a molecule's chemical structure correlates with its biological activity. For androstene derivatives, modifications at various positions on the steroid nucleus significantly impact their inhibitory potency and mechanism of action against enzymes like aromatase and 5α-reductase.

A study evaluating twenty-three synthetic analogues of 4-androstene-3,17-dione as aromatase inhibitors found that substitutions at positions 4 and 6 were particularly effective. nih.gov Specifically, 4-hydroxy, 6α-fluoro, 6β-fluoro, and 4-fluoroandrostenediones were among the most potent inhibitors identified. nih.gov This research also highlighted a crucial distinction in the mechanism of inhibition based on the chemical group added:

4-Hydroxy-4-androstene-3,17-dione (4-HAD) was identified as an irreversible inhibitor of aromatase in vitro. nih.gov

The fluoro-analogues , in contrast, were found to be reversible inhibitors . nih.gov

This demonstrates that a subtle change from a hydroxyl group to a fluorine atom at the same position can switch the inhibition from permanent to transient.

Furthermore, studies on the effects of these analogues on androgen metabolism reveal more SAR insights. nih.gov The differential effects of ATD, 4-OH-A, and 4-Ac-A on 5α-reductase and HSDs underscore the importance of substitutions on the A-ring. nih.gov The presence of a double bond at C1 (as in ATD) versus a hydroxyl or acetoxy group at C4 results in a completely different profile of enzyme inhibition within the prostate. nih.gov ATD's inability to inhibit the 5α-reduction of testosterone, while 4-OH-A and 4-Ac-A can, points to specific structural requirements for binding to and inhibiting that particular enzyme. nih.gov

Conformational Dynamics and Ligand-Binding Affinity at the Molecular Level

The ability of a steroid to bind to an enzyme is governed by its three-dimensional shape (conformation) and its chemical affinity for the enzyme's active site. The kinetics of inhibition, such as the inhibition constant (Ki), provide a quantitative measure of this binding affinity.

For 4-androstene-3,6,17-trione, the apparent Ki for aromatase is approximately 0.43 µM. ebi.ac.uk Its 3β-reduced metabolite has a lower affinity, with a Ki of 6.5 µM. nih.gov The time-dependent and irreversible nature of this binding suggests that the initial interaction is followed by a chemical reaction that forms a stable, covalent bond between the inhibitor and the enzyme. nih.gov This process is highly dependent on the correct conformational alignment of the steroid within the active site, which allows a reactive group on the steroid to attack a susceptible amino acid residue, such as cysteine, on the enzyme. nih.gov

Advanced Analytical Methodologies for the Characterization and Detection of 4 Androsten 17beta Ol 3,6 Dione and Its Metabolites in Research Matrices

High-Resolution Mass Spectrometry (HRMS) for Structural Elucidation and Precise Quantification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the analysis of novel or uncharacterized compounds like 4-Androsten-17beta-ol-3,6-dione. Unlike nominal mass instruments, HRMS instruments (e.g., Orbitrap, TOF) can measure mass-to-charge ratios (m/z) with high accuracy, typically to within 5 parts per million (ppm). This precision allows for the determination of the elemental formula of the parent ion and its fragments, which is a critical first step in structural elucidation.

For this compound (C₁₉H₂₆O₃), HRMS can confirm its elemental composition by providing an exact mass measurement that distinguishes it from other isobaric compounds. When coupled with fragmentation techniques (MS/MS), HRMS helps to identify the structure of metabolites by analyzing the precise mass of neutral losses and product ions. For instance, the hydroxylation or reduction of the parent compound would result in predictable mass shifts that can be accurately measured. This technique has been successfully employed in identifying the metabolites of other similar steroids, such as androsta-1,4,6-triene-3,17-dione (B190583), where major biotransformations included reductions and hydroxylations. nih.gov

Table 1: Theoretical Exact Masses for HRMS Analysis of this compound and Potential Metabolites

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) | Potential Metabolic Reaction |

| This compound | C₁₉H₂₆O₃ | 302.1882 | - |

| Dihydroxy-androsten-dione | C₁₉H₂₈O₄ | 320.1988 | Hydroxylation |

| Androsten-triol-dione | C₁₉H₂₈O₃ | 304.2038 | Reduction of a keto group |

| Androsten-diol-trione | C₁₉H₂₄O₄ | 316.1675 | Oxidation of hydroxyl group |

This interactive table showcases the precise mass measurements that HRMS provides, crucial for identifying metabolites.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural and Stereochemical Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is unparalleled in its ability to provide a complete structural and stereochemical assignment of a molecule. While HRMS provides the elemental formula, NMR reveals the specific arrangement of atoms and their spatial relationships. For this compound, a combination of one-dimensional (¹H, ¹³C) and two-dimensional (e.g., COSY, HSQC, HMBC, NOESY) NMR experiments would be required for unambiguous characterization.

¹H NMR would identify the number and environment of all protons in the molecule. Key signals would include the vinyl proton at C4, the proton at C17 adjacent to the hydroxyl group, and the characteristic shifts of the methyl protons at C18 and C19.

¹³C NMR would determine the number of carbon atoms and their functional groups, confirming the presence of two ketone carbons (C3, C6), one hydroxyl-bearing carbon (C17), and the double bond carbons (C4, C5).

2D NMR experiments are essential to connect the atoms. COSY (Correlation Spectroscopy) would establish proton-proton couplings within the steroid rings, while HSQC (Heteronuclear Single Quantum Coherence) would link protons to their directly attached carbons. HMBC (Heteronuclear Multiple Bond Correlation) would reveal longer-range correlations, crucial for assigning quaternary carbons and piecing together the steroid backbone. Finally, NOESY (Nuclear Overhauser Effect Spectroscopy) would provide information on the stereochemistry, such as the beta-orientation of the hydroxyl group at C17, by identifying protons that are close in space. Similar comprehensive assignments have been performed for testosterone (B1683101) and its derivatives, providing a template for the analysis of this compound. researchgate.net

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts for Key Positions in this compound

| Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Notes |

| C3 | - | ~200 | Ketone |

| C4 | ~5.8 | ~125 | Vinylic proton |

| C6 | - | ~205 | Ketone |

| C17 | ~3.7 | ~81 | Proton adjacent to hydroxyl group |

| C18 | ~0.8 | ~12 | Methyl group |

| C19 | ~1.2 | ~18 | Methyl group |

This interactive table provides estimated NMR shift values based on data from structurally similar steroids, illustrating how NMR confirms molecular structure.

Chromatographic Separation Techniques (e.g., Gas Chromatography-Mass Spectrometry (GC-MS), Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS)) for Complex Mixture Analysis

To analyze this compound and its metabolites in biological samples, they must first be separated from the complex matrix. Chromatographic techniques are essential for this purpose.

Gas Chromatography-Mass Spectrometry (GC-MS) is a classic and powerful technique for steroid analysis. Due to the low volatility of steroids, derivatization is typically required to convert polar hydroxyl and keto groups into more volatile and thermally stable derivatives, such as trimethylsilyl (B98337) (TMS) ethers. nih.govnist.gov GC-MS offers excellent chromatographic resolution and produces reproducible mass spectra that are useful for library matching and identification. Methods have been developed and validated for the detection of related compounds, like androst-4-ene-3,6,17-trione (B20797), in urine, demonstrating the utility of GC-MS in metabolic studies. nih.gov

Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) has become the preferred method for many steroid analyses. Its main advantage is the ability to analyze compounds directly in the liquid phase without derivatization. This is particularly useful for highly polar or thermally labile conjugated metabolites (e.g., glucuronides and sulfates), which would otherwise be cleaved during GC-MS sample preparation. nih.gov The use of tandem mass spectrometry (MS/MS) provides exceptional specificity and sensitivity by monitoring specific precursor-to-product ion transitions. A sensitive and accurate LC/MS method was developed for the quantification of androst-4-ene-3,6,17-trione and its metabolites, capable of determining the stereochemistry of the resulting hydroxyl groups. nih.gov

Table 3: Comparison of GC-MS and LC-MS/MS for this compound Analysis

| Feature | Gas Chromatography-Mass Spectrometry (GC-MS) | Liquid Chromatography-Mass Spectrometry (LC-MS/MS) |

| Sample Volatility | Requires volatile or derivatized analytes | Suitable for non-volatile and thermally labile compounds |

| Derivatization | Usually necessary (e.g., silylation) nih.gov | Generally not required |

| Analysis of Conjugates | Requires hydrolysis, losing structural information | Can analyze intact conjugated metabolites directly nih.gov |

| Resolution | High chromatographic efficiency | Excellent, especially with UHPLC systems |

| Sensitivity | High, especially in Selected Ion Monitoring (SIM) mode | Very high, especially in Multiple Reaction Monitoring (MRM) mode |

| Matrix Effects | Generally lower | Can be significant (ion suppression/enhancement) |

This interactive table compares the two primary chromatographic techniques used for steroid analysis.

Development and Validation of Specific and Sensitive Detection Assays for Academic Research Purposes

For academic research, the ability to reliably detect and quantify this compound requires the development and validation of specific and sensitive assays. The validation process ensures that the analytical method is accurate, precise, and reproducible for its intended purpose. Key validation parameters are established according to international guidelines.

A validated method for a related compound, androst-4-ene-3,6,17-trione, using LC/MS demonstrated a limit of quantification (LOQ) of 5 ng/mL for the parent compound and its metabolites, with accuracy ranging from 1.3% to 14.8%. nih.gov Similarly, a GC-MS method for the same compound reported a limit of detection (LOD) between 5 and 10 ng/mL. nih.gov For a new assay for this compound, similar parameters would be targeted. The process would involve:

Specificity: Ensuring the assay detects only the target analyte without interference from other matrix components or structurally related steroids.

Linearity and Range: Demonstrating a direct proportional relationship between analyte concentration and instrument response over a defined range.

Accuracy and Precision: Determining the closeness of measured values to the true value (accuracy) and the degree of scatter between repeated measurements (precision).

Limit of Detection (LOD) and Quantification (LOQ): Establishing the lowest concentration of the analyte that can be reliably detected and quantified, respectively.

Recovery: Assessing the efficiency of the extraction process from the research matrix.

Table 4: Key Validation Parameters for Analytical Assays

| Validation Parameter | Description | Typical Target for Steroid Assays |

| Specificity | Ability to assess unequivocally the analyte in the presence of other components. | No significant interfering peaks at the analyte retention time. |

| Accuracy | Closeness of the mean test results to the true value. | Within ±15% of the nominal value (±20% at LOQ). nih.gov |

| Precision | Agreement among individual test results when the procedure is applied repeatedly. | Relative Standard Deviation (RSD) ≤15% (≤20% at LOQ). |

| LOD | Lowest amount of analyte in a sample which can be detected. | Typically in the low ng/mL range for MS methods. nih.gov |

| LOQ | Lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically 2-10 ng/mL for MS methods. nih.gov |

This interactive table outlines the critical parameters for validating a new analytical method for research purposes.

Isotope Ratio Mass Spectrometry for Investigating Biosynthetic Origin and Pathway Flux

Isotope Ratio Mass Spectrometry (IRMS), typically coupled with a gas chromatograph (GC-C-IRMS), is a specialized technique used to determine the isotopic composition of an element within a compound. In steroid analysis, it is the definitive method for distinguishing between endogenous (naturally produced by the body) and exogenous (synthetic) sources of a steroid. dshs-koeln.denih.gov The technique measures the ratio of the heavy carbon isotope (¹³C) to the light carbon isotope (¹²C).

The ¹³C/¹²C ratio in synthetic steroids is often different from that in endogenous steroids due to the different carbon sources (e.g., petroleum derivatives vs. cholesterol) and manufacturing processes. nih.gov If this compound were to be investigated as a potential endogenous molecule or a metabolite of an administered substance, IRMS could determine its origin.

The analysis is technically demanding, requiring extensive sample purification to isolate the analyte from all other carbon-containing compounds to ensure a valid measurement. wada-ama.orgresearchgate.net This often involves multi-step HPLC or immunoaffinity chromatography prior to GC-C-IRMS analysis. wada-ama.orgresearchgate.net Furthermore, by administering an isotopically labeled (e.g., ¹³C-enriched) precursor, IRMS can be used in metabolic flux analysis to trace the conversion of the precursor through specific biosynthetic pathways, providing quantitative data on reaction rates and pathway dynamics.

Theoretical and Computational Chemistry Approaches to 4 Androsten 17beta Ol 3,6 Dione

Quantum Chemical Calculations of Electronic Structure and Molecular Properties

Quantum chemical calculations are fundamental in elucidating the electronic structure and molecular properties of 4-Androsten-17beta-ol-3,6-dione. These methods, which are based on the principles of quantum mechanics, can predict a variety of molecular characteristics that are difficult to determine experimentally.

Detailed Research Findings:

By employing methods such as Density Functional Theory (DFT), researchers can model the electron distribution within the molecule. This allows for the calculation of key properties like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter, as it provides an indication of the molecule's chemical reactivity and stability. A smaller gap suggests that the molecule is more likely to be reactive.

Furthermore, these calculations can determine the electrostatic potential surface of the molecule, highlighting regions that are electron-rich or electron-poor. This information is invaluable for understanding how this compound might interact with other molecules, including biological receptors and enzymes. Other properties that can be calculated include dipole moment, polarizability, and vibrational frequencies, which correspond to the molecule's infrared spectrum.

| Calculated Property | Significance for this compound |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and kinetic stability. |

| Electron Density Distribution | Reveals the distribution of charge across the molecule. |

| Electrostatic Potential Surface | Maps electron-rich and electron-poor areas, predicting interaction sites. |

| Dipole Moment | Quantifies the overall polarity of the molecule. |

| Vibrational Frequencies | Predicts the molecule's infrared spectrum for identification. |

Molecular Docking and Dynamics Simulations of Enzyme-Substrate/Inhibitor Complexes Involving this compound

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a small molecule, like this compound, and a protein target. These simulations are crucial for understanding the compound's potential biological activity as an enzyme inhibitor or substrate.

Detailed Research Findings:

Molecular docking simulations can predict the preferred binding orientation of this compound within the active site of an enzyme. The simulation calculates a binding score, which estimates the binding affinity between the compound and the protein. A lower binding energy generally indicates a more stable complex. For instance, docking studies on similar androstane (B1237026) derivatives with enzymes like 17β-hydroxysteroid dehydrogenase (17β-HSD) have revealed key amino acid residues involved in binding. researchgate.net These interactions often include hydrogen bonds and hydrophobic interactions.

Following docking, molecular dynamics (MD) simulations can be performed to study the stability of the enzyme-inhibitor complex over time. MD simulations provide a dynamic view of the complex, showing how the atoms move and interact. This can reveal conformational changes in both the ligand and the protein upon binding and can help to validate the binding mode predicted by docking. Studies on inhibitors of 17β-HSD1 have utilized MD simulations to confirm the stability of docked complexes. mdpi.com

| Simulation Technique | Information Gained for this compound |

| Molecular Docking | Predicts binding mode and affinity to a target enzyme. |

| Molecular Dynamics | Assesses the stability of the enzyme-inhibitor complex over time. |

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predicting Enzyme Inhibition or Substrate Specificity

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. sigmaaldrich.com This can be particularly useful for predicting the enzyme inhibition potential of new or untested compounds like this compound.

Detailed Research Findings:

To build a QSAR model, a dataset of compounds with known enzyme inhibitory activities is required. For each compound, a set of molecular descriptors is calculated. These descriptors can be electronic (e.g., HOMO/LUMO energies), steric (e.g., molecular volume), or hydrophobic (e.g., logP). Statistical methods are then used to develop an equation that correlates these descriptors with the observed biological activity.

Once a reliable QSAR model is established, it can be used to predict the activity of this compound, even if it has not been tested experimentally. This can help to prioritize compounds for further investigation and guide the design of more potent inhibitors. QSAR studies on steroid-like molecules have successfully predicted their binding affinities to various receptors.

| QSAR Component | Role in Modeling this compound |

| Molecular Descriptors | Quantify various aspects of the molecule's structure. |

| Statistical Model | Relates the descriptors to biological activity. |

| Predictive Power | Estimates the enzyme inhibitory potential of the compound. |

Prediction of Metabolic Sites and Reaction Pathways Using Computational Tools

Computational tools can be employed to predict the likely metabolic fate of this compound in the body. This is important for understanding its potential metabolites, which may also have biological activity or be involved in its clearance.

Detailed Research Findings:

Software programs are available that can predict the sites on a molecule that are most susceptible to metabolic reactions, such as those catalyzed by cytochrome P450 enzymes. These predictions are often based on the reactivity of different atoms in the molecule, which can be informed by quantum chemical calculations. For steroid molecules, common metabolic reactions include hydroxylation, oxidation, and reduction.

For this compound, these tools might predict hydroxylation at various positions on the steroid nucleus or oxidation of the 17-hydroxyl group. The metabolism of the related compound androsta-1,4,6-triene-3,17-dione (B190583) has been shown to result in its 17-beta-hydroxy analogue. nih.gov By understanding the likely metabolic pathways, researchers can proactively search for these metabolites in experimental studies.

| Predicted Metabolic Reaction | Potential Metabolite of this compound |

| Hydroxylation | Introduction of a hydroxyl (-OH) group at a susceptible carbon atom. |

| Oxidation of 17β-ol | Conversion of the 17-hydroxyl group to a ketone. |

Role and Effects of 4 Androsten 17beta Ol 3,6 Dione in in Vitro and Animal Model Systems Focused on Biochemical Processes

Modulation of Steroidogenesis and Steroid Receptor Signaling in Primary Cell Cultures and Established Cell Lines

The primary mechanism of action for 4-Androsten-17beta-ol-3,6-dione (also known as 4-androstene-3,6,17-trione or 4-AT) in cellular systems is the potent and irreversible inhibition of aromatase, the key enzyme responsible for converting androgens to estrogens. wikipedia.org This activity directly modulates steroidogenesis by halting the biosynthesis of estrogens such as estradiol (B170435) from testosterone (B1683101) and estrone (B1671321) from androstenedione (B190577). wikipedia.orgnih.gov

Studies using human placental microsomes, an established in vitro model for steroidogenic research, have demonstrated that 4-androstene-3,6,17-trione acts as a suicide substrate for aromatase. nih.gov This means it is converted by the enzyme itself into a reactive intermediate that then binds permanently to the enzyme, causing its inactivation. oup.com The process is time-dependent and requires the presence of the cofactor NADPH, confirming that the enzyme must be catalytically active for the inhibition to occur. oup.com Kinetic analyses in this system have determined an apparent binding affinity (Ki) of 0.43 µM and a pseudo-first order rate constant for the decrease in aromatase activity of 4.03 x 10⁻³ sec⁻¹. oup.com

Further investigations with human placental microsomes revealed that 4-androstene-3,6,17-trione is also metabolized into a 3β-reduced form. nih.gov This metabolite also functions as a competitive and irreversible inhibitor of aromatase, with a Ki of 6.5 µM. nih.gov However, research indicates that the primary time-dependent loss of aromatase activity is driven by the parent compound itself. nih.gov The irreversible binding of both the parent compound and its metabolite likely occurs through a sulfur atom on the aromatase enzyme. nih.gov

While this compound's primary role is as an aromatase inhibitor, related androgens have shown direct effects on steroid receptor signaling. For instance, the precursor androstenedione has been shown in vitro to bind to the androgen receptor (AR). researchgate.net In mesenchymal, pluripotent C3H10T1/2 cells, androstenedione induced the nuclear translocation of the AR and stimulated myogenesis, a process that was blocked by the AR antagonist bicalutamide. researchgate.net This suggests that while the primary effect of this compound is the modulation of estrogen levels, the broader class of androstene derivatives can directly interact with androgen signaling pathways in specific cell lines.

Interactive Table 1: Kinetic Parameters of Aromatase Inhibition by 4-Androstene-3,6,17-trione in Human Placental Microsomes

| Compound | Apparent Ki (µM) | Pseudo-first order rate constant (sec⁻¹) | System |

|---|---|---|---|

| This compound oup.com | 0.43 | 4.03 x 10⁻³ | Human Placental Microsomes |

| 3β-reduced metabolite (3-OHAT) nih.gov | 6.5 | Not Reported | Human Placental Microsomes |

Influence on Gene Expression and Protein Regulation within Specific Cellular Pathways

The inhibition of aromatase by this compound sets off a cascade of regulatory effects on both protein levels and gene expression. The most direct protein regulation is the inactivation of the aromatase enzyme itself. wikipedia.org By permanently binding to the enzyme, it reduces the population of active aromatase available for estrogen synthesis. nih.govoup.com

This reduction in estrogen synthesis has downstream consequences. Lowered estradiol levels can lead to an increase in Luteinizing Hormone (LH), which in turn can stimulate an increase in testosterone production. wikipedia.org This hormonal shift influences the activity of other key enzymes in steroid metabolism. For example, increased testosterone can lead to higher levels of dihydrotestosterone (B1667394) (DHT) through the action of the enzyme 5-alpha reductase. nih.gov

In specific cellular models, related androgens have demonstrated direct effects on the expression of regulatory proteins. In C3H10T1/2 mesenchymal pluripotent cells, 4-androstenedione was shown to up-regulate the expression of MyoD protein. researchgate.net MyoD is a myogenic determination factor, a key transcription factor that controls the development of muscle cells. This finding indicates a direct influence on the genetic programs governing myogenesis in vitro. researchgate.net

Biochemical Impact in Transgenic and Knockout Animal Models (e.g., enzyme activity, metabolic shifts, gene expression changes)

Transgenic animal models are crucial for understanding the in vivo roles of specific enzymes in steroidogenesis. For example, knockout mouse models for the enzyme 17β-hydroxysteroid dehydrogenase type 3 (HSD17B3), which is responsible for converting androstenedione to testosterone, exhibit a significantly disrupted androgen production pathway. semanticscholar.org These HSD17B3 knockout mice show a markedly higher androstenedione-to-testosterone ratio, mirroring the diagnostic characteristic of HSD17B3 deficiency in humans. semanticscholar.org While these models highlight the complexities of steroid biosynthesis and the effects of disrupting specific enzymatic steps, published research to date has not specifically detailed the biochemical impact of administering this compound to transgenic or knockout animal models. Such studies would be valuable to elucidate its precise effects on enzyme activity, metabolic shifts, and gene expression changes in a whole-organism context where specific pathways are genetically altered.

Investigation as a Biochemical Probe for Steroidogenic Enzyme Activities

Due to its specific and potent mechanism of action, this compound has been utilized as a biochemical probe to investigate the function and mechanism of steroidogenic enzymes, particularly aromatase. oup.com Its use in kinetic studies has helped to characterize the nature of aromatase inhibition, demonstrating that it acts as a suicide substrate. nih.govoup.com

The requirement of the NADPH cofactor for its inhibitory action confirms that its effect is dependent on the catalytic activity of aromatase, making it a useful tool for studying the enzyme's active site and reaction mechanism. oup.com Protection experiments, where the presence of the natural substrate (4-androstene-3,17-dione) increases the half-life of aromatase in the presence of the inhibitor, further solidify its utility in probing active-site involvement. oup.com The study of its metabolites, such as the 3β-reduced form, also contributes to a more detailed understanding of the metabolic pathways and the structure-activity relationships of aromatase inhibitors. nih.gov

Future Research Directions and Translational Perspectives for 4 Androsten 17beta Ol 3,6 Dione Research

Elucidation of Novel Enzymatic Pathways and Unidentified Metabolites

The metabolic fate of 4-Androsten-17beta-ol-3,6-dione is not yet fully characterized, presenting a fertile ground for the discovery of novel enzymatic pathways and previously unidentified metabolites. While the metabolism of related androstenediones involves enzymes such as 17β-hydroxysteroid dehydrogenase and aromatase, the specific enzymes responsible for the biotransformation of this compound remain to be definitively identified. wikipedia.org Studies on analogous compounds, such as androst-4-ene-3,6,17-trione (B20797), have revealed metabolites like androst-4-ene-6alpha,17beta-diol-3-one and androst-4-ene-6alpha-ol-3,17-dione, suggesting that hydroxylation and reduction are key metabolic routes. nih.gov

Future research should focus on in-depth metabolic studies using advanced analytical techniques like high-resolution mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy to identify and structurally elucidate novel metabolites of this compound in various biological systems. The investigation of the urinary metabolism of similar compounds, such as androsta-1,4,6-triene-3,17-dione (B190583), which is excreted both unchanged and as its 17β-hydroxy analogue, provides a valuable template for such studies. nih.gov Furthermore, identifying the specific cytochrome P450 enzymes and hydroxysteroid dehydrogenases involved in its metabolism will be crucial. nih.gov The application of steroid metabolomics has already proven to be a powerful tool for discovering novel steroidogenic pathways and disorders, and a similar approach can be applied here. nih.gov

Rational Design of Targeted Biochemical Probes and Research Tools based on this compound Structure

To unravel the specific biological functions and molecular interactions of this compound, the development of targeted biochemical probes is essential. The rational design of such probes, based on the core structure of the compound, can facilitate the identification of its protein binding partners and help elucidate its mechanism of action. nih.gov Techniques such as biotinylation of the steroid molecule can create effective probes for affinity purification and subsequent identification of interacting proteins by mass spectrometry. nih.gov

The synthesis of derivatives of related androstenediones has been explored for various biological activities, providing a basis for the chemical modifications that could be applied to this compound. nih.govnih.gov For instance, the synthesis of estrane-based derivatives as inhibitors or activators of steroidogenic enzymes demonstrates how specific structural modifications can be used to create tools for studying steroidogenesis. mdpi.com These probes would be invaluable in cellular and in vivo studies to track the compound's distribution, identify its cellular targets, and understand its role in modulating signaling pathways.

Application in Advanced Metabolomics and Lipidomics Research within the Field of Steroidomics

The field of steroidomics, which focuses on the comprehensive analysis of steroids in biological systems, stands to benefit significantly from the inclusion of this compound and its metabolites in analytical panels. nih.govendocrine-abstracts.org Advanced analytical platforms, particularly liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS), are the cornerstones of steroid metabolomics, enabling the sensitive and specific quantification of a wide array of steroids. endocrine-abstracts.orgnih.gov

Integrating this compound into targeted steroid metabolomics panels will allow for a more complete understanding of the steroid metabolome in various physiological and disease contexts. metwarebio.com This could lead to the discovery of novel biomarkers for endocrine disorders, cancers, and other conditions where steroid metabolism is dysregulated. nih.govresearchgate.net The detailed profiling of steroid sulfates, a major class of steroid conjugates, is also an emerging area where the inclusion of sulfated metabolites of this compound could provide new insights. anu.edu.au

Integration with High-Throughput Omics Technologies for Systems-Level Understanding of Steroid Metabolism

A comprehensive, systems-level understanding of the role of this compound requires the integration of steroidomics data with other "omics" technologies, such as genomics, transcriptomics, and proteomics. endocrine-abstracts.org This integrative approach can reveal the complex regulatory networks that govern steroid synthesis, metabolism, and signaling. nih.gov High-throughput screening (HTS) of enzyme libraries against a panel of steroid substrates, including this compound, can rapidly identify the enzymes involved in its metabolism and help to characterize their substrate specificity. nih.govnih.govbmglabtech.com

By combining metabolomic profiles with transcriptomic data from cells or tissues treated with this compound, researchers can identify gene expression changes that are correlated with the compound's metabolic effects. This can help to build comprehensive models of steroid metabolic pathways and their regulation. nih.gov Such a systems biology approach is crucial for moving beyond the study of individual molecules to understanding the emergent properties of the entire steroid metabolic network.

Development of Sustainable Biocatalytic Production Methods for this compound and its Analogs

The chemical synthesis of complex steroid molecules can be challenging and environmentally taxing. Biocatalysis, using whole microorganisms or isolated enzymes, offers a green and sustainable alternative for the production of this compound and its analogs. mdpi.com The biotransformation of androstane (B1237026) derivatives by various fungal and bacterial species has been extensively documented, demonstrating the potential for microbial systems to perform specific and efficient steroid modifications. researchgate.net

Q & A

Basic Research Questions

Q. What are the key structural features of 4-Androsten-17β-ol-3,6-dione, and how do they influence its reactivity in biochemical pathways?

- The compound’s IUPAC name, (1S,2R,10R,11S,14S,15S)-14-hydroxy-2,15-dimethyltetracyclo[8.7.0.0²,⁷.0¹¹,¹⁵]heptadec-6-ene-5,8-dione, highlights its tetracyclic steroidal backbone with hydroxyl and ketone functional groups at positions 14, 3, and 5. The 17β-hydroxy configuration is critical for binding to androgen receptors, while the 3,6-dione groups influence redox reactivity and metabolic stability . Researchers should prioritize X-ray crystallography or NMR to confirm stereochemistry, as structural deviations can alter biological activity.

Q. What analytical methods are recommended for identifying and quantifying 4-Androsten-17β-ol-3,6-dione in complex matrices (e.g., biological fluids)?

- Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard due to its sensitivity and specificity. For example, studies on related androgens like 4-androstenediol used LC-MS/MS to detect metabolites in dietary supplements and biological samples, with deuterated internal standards (e.g., d7-labeled analogs) improving accuracy . Calibration curves should account for matrix effects, and purity validation (≥95% by HPLC) is essential for reference standards .

Q. How should researchers handle and store 4-Androsten-17β-ol-3,6-dione to ensure stability?

- Store the compound at -20°C in airtight, light-protected containers to prevent degradation. Stability studies on similar steroids (e.g., 5-androstenediol) confirm a shelf life of ≥5 years under these conditions . During handling, use PPE to avoid inhalation or dermal exposure, and work in fume hoods with HEPA filters to minimize airborne particulates .

Q. What regulatory considerations apply to 4-Androsten-17β-ol-3,6-dione in research settings?

- In the U.S., it is classified as a Schedule III controlled substance under the DEA due to its potential as a testosterone precursor. Researchers must obtain a DEA license (Code 4000) for procurement and adhere to institutional protocols for secure storage and disposal .

Advanced Research Questions

Q. How can isotopic labeling (e.g., deuterium) be used to study the metabolic fate of 4-Androsten-17β-ol-3,6-dione?

- Deuterium-labeled analogs (e.g., 4-Androsten-3,17-dione-d7) enable tracking via mass spectrometry. For instance, d5-labeled epitestosterone has been used to study steroidogenesis pathways and enzyme kinetics. Labeling at non-exchangeable positions (e.g., C-2, C-4, C-6) ensures metabolic stability during in vitro assays .

Q. What experimental strategies resolve contradictions in reported metabolic conversion rates of 4-Androsten-17β-ol-3,6-dione to testosterone?

- Discrepancies often arise from variations in enzyme sources (e.g., human vs. rat cytochrome P450) or assay conditions. To address this:

- Standardize incubation parameters (pH, temperature, cofactors like NADPH).

- Use isotopically labeled substrates to differentiate endogenous vs. exogenous metabolites.

- Validate findings with orthogonal methods (e.g., radiolabeled tracer studies or CRISPR-edited cell models) .

Q. How can researchers optimize the synthesis of 4-Androsten-17β-ol-3,6-dione derivatives for structure-activity relationship (SAR) studies?

- Key steps include regioselective oxidation and epoxide ring-opening reactions. For example, bromination at C-16α of 5α-bromo-6β,19-epoxy-17-ketone derivatives, followed by controlled alkaline hydrolysis, yields intermediates like 3β,16α,19-trihydroxy-5-androsten-17-one. Sodium borohydride reduction can further modify ketone groups . Purification via flash chromatography (silica gel, hexane/ethyl acetate gradient) ensures high enantiomeric purity.

Q. What role does 4-Androsten-17β-ol-3,6-dione play in modulating steroidogenic enzyme activity, and how can this be experimentally validated?

- The compound may act as a substrate or inhibitor for 17β-hydroxysteroid dehydrogenase (17β-HSD) or aromatase. To test this:

- Use recombinant enzyme assays with fluorogenic substrates (e.g., 17β-estradiol derivatives).

- Perform kinetic analyses (Km, Vmax) under controlled NAD+/NADH conditions.

- Cross-validate with gene knockout models (e.g., HSD17B1-deficient cells) to confirm specificity .

Methodological Notes

- Contradiction Analysis : When conflicting data arise, apply triangulation by combining in vitro, in vivo, and computational (e.g., molecular docking) approaches to identify confounding variables .

- Safety Protocols : Refer to OSHA-compliant SDS guidelines for spill management (e.g., avoid water jets for solid residues) and emergency exposure response .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.